Dual Reactive Functionality for Orthogonal Conjugation
3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate is fundamentally distinguished from structurally similar analogs like nicotinic acid N-oxide [1] and other 3-substituted pyridinium-1-olates by the simultaneous presence of a pyridinium N-oxide core and a propargyl ester. The closest analog, nicotinic acid N-oxide (CAS 2398-81-4), possesses the N-oxide core but lacks the alkyne handle, rendering it non-functional for copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, 3-ethynylpyridine (CAS 2510-23-8) provides an alkyne handle but lacks the N-oxide core and ester linkage. Target compound 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate delivers both reactive centers, ready for sequential or orthogonal reactions [2].
| Evidence Dimension | Functional Group Count (reactive handles) |
|---|---|
| Target Compound Data | 2 orthogonal reactive groups (pyridinium N-oxide, terminal alkyne) |
| Comparator Or Baseline | Nicotinic acid N-oxide: 1 reactive group (N-oxide); 3-Ethynylpyridine: 1 reactive group (alkyne) |
| Quantified Difference | 100% increase in orthogonal reactive handles relative to either comparator |
| Conditions | Structural analysis based on chemical structure and known reactivity of functional groups (nicotinic acid N-oxide and terminal alkynes). |
Why This Matters
This dual functionality allows for a one-step, site-specific conjugation to azide-bearing payloads via CuAAC, a capability unrealizable with standard nicotinic acid N-oxide building blocks, thereby reducing synthesis time and purification steps.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2780129, 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate. Retrieved May 6, 2026. View Source
- [2] ChemBase. (n.d.). 3-[(prop-2-ynyloxy)carbonyl]pyridinium-1-olate. Catalog No. OR26150. Retrieved May 6, 2026. View Source
